Bis(hexamethylene)triamine Bis(hexamethylene)triamine Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics.
Brand Name: Vulcanchem
CAS No.: 143-23-7
VCID: VC20987747
InChI: InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2
SMILES: C(CCCNCCCCCCN)CCN
Molecular Formula: C12H29N3
Molecular Weight: 215.38 g/mol

Bis(hexamethylene)triamine

CAS No.: 143-23-7

Cat. No.: VC20987747

Molecular Formula: C12H29N3

Molecular Weight: 215.38 g/mol

* For research use only. Not for human or veterinary use.

Bis(hexamethylene)triamine - 143-23-7

Specification

CAS No. 143-23-7
Molecular Formula C12H29N3
Molecular Weight 215.38 g/mol
IUPAC Name N'-(6-aminohexyl)hexane-1,6-diamine
Standard InChI InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2
Standard InChI Key MRNZSTMRDWRNNR-UHFFFAOYSA-N
SMILES C(CCCNCCCCCCN)CCN
Canonical SMILES C(CCCNCCCCCCN)CCN
Melting Point 33.0 °C

Introduction

Chemical Identity and Structure

Bis(hexamethylene)triamine, with the chemical formula C₁₂H₂₉N₃, is an organic compound containing three amine groups strategically positioned along a carbon chain. Its molecular weight is 215.38 g/mol, and it is also known by several synonyms including dihexylenetriamine, bis(6-aminohexyl)amine, 6,6'-iminodihexylamine, and 1,8,15-triazapentadecane . The compound's Chemical Abstracts Service (CAS) registry number is 143-23-7, which provides a unique identifier for this specific chemical entity .

The molecular structure of Bis(hexamethylene)triamine consists of two hexamethylene chains (six-carbon chains) connected by a secondary amine group in the middle, with primary amine groups at each terminal end. This structure can be represented as NH₂(CH₂)₆NH(CH₂)₆NH₂, highlighting its linear arrangement with evenly spaced nitrogen atoms . This distinctive structural configuration contributes to its chemical behavior, particularly its ability to function as a multi-functional amine in various reactions and applications.

Physical and Chemical Properties

Physical State and Appearance

Bis(hexamethylene)triamine typically appears as a white to light yellow substance that can exist in various forms from a crystalline solid to a clear liquid, depending on temperature and purity levels. At room temperature, it often presents as a colorless to yellow solid with a crystalline or flaked structure .

Thermodynamic Properties

The compound exhibits distinct thermodynamic characteristics that influence its handling and applications. The key thermodynamic properties are summarized in Table 1 below:

PropertyValueReference
Melting point33-36 °C
Boiling point163-165 °C at 4 mm Hg
Density0.85 g/mL at 20 °C
Vapor pressure<0.01 mm Hg (25 °C)
Flash point>230 °F
LogP1.3 at 24°C

These properties indicate that Bis(hexamethylene)triamine has a relatively low melting point, making it easily convertible between solid and liquid states near room temperature. Its boiling point under reduced pressure suggests it can be distilled for purification purposes under vacuum conditions.

Solubility Profile

Bis(hexamethylene)triamine demonstrates significant solubility in both polar and non-polar solvents, making it versatile for various applications. It is highly soluble in water with a solubility of approximately 437 g/L at 20°C, and it also readily dissolves in methanol . This solubility profile facilitates its use in aqueous systems and in organic synthesis where solvent compatibility is crucial.

Chemical Reactivity

The compound contains three amine groups (two primary and one secondary), each capable of participating in various chemical reactions. Bis(hexamethylene)triamine exhibits typical amine reactivity, including:

  • Neutralization of acids in exothermic reactions to form salts

  • Nucleophilic substitution reactions

  • Addition reactions with electrophiles

  • Condensation reactions

  • Coordination with metal ions as a chelating agent

The compound is stable under normal conditions but should be protected from moisture and stored under inert gas for optimal preservation. It demonstrates incompatibility with strong oxidizing agents, carbon monoxide, and carbon dioxide, which can lead to potentially hazardous reactions .

Synthesis and Production Methods

Industrial Production

Bis(hexamethylene)triamine is often produced as a byproduct during the industrial manufacturing of hexamethylenediamine, a critical intermediate in the production of nylon 6,6 . This coincidental production provides an economical source of the compound for various applications.

Synthetic Routes

Several synthetic methodologies have been developed for the targeted production of Bis(hexamethylene)triamine:

From 6-Aminohexanenitrile

A significant method for synthesizing Bis(hexamethylene)triamine involves the reaction of 6-aminohexanenitrile under controlled conditions. This approach, detailed in patent literature, provides a direct route to the desired triamine structure . The process typically involves reduction of the nitrile group followed by controlled reaction conditions to form the triamine structure.

Alternative Methods

Other potential synthesis routes include reactions involving hexamethylenediamine with formaldehyde under specific catalytic conditions or direct amination of hexamethylenediamine derivatives. These methods may vary in efficiency and purity of the final product, necessitating optimization based on the intended application.

Industrial and Research Applications

Chemical Processing Applications

Bis(hexamethylene)triamine serves numerous functions in chemical processing and manufacturing:

Polymer Chemistry

The compound functions as a versatile reagent in polymer synthesis, particularly in the production of xylylated dimers of polyamines . Its triamine structure allows it to serve as a crosslinking agent in various polymer formulations, enhancing mechanical properties and durability.

Surface Treatments

Bis(hexamethylene)triamine is employed in various surface modification applications:

  • As a component in asphalt anti-stripping agents

  • In formulations for corrosion and scale inhibitors

  • As a precursor for protective coatings

Functional Materials

The compound has demonstrated utility in the development of functional nanomaterials:

  • As a solvent for coating amphiphilic polymers on CdSe/ZnS quantum dots (QDs), enhancing their water solubilization

  • As a precursor for creating ZnO outgrowths on TiO2 nanofibers for advanced material applications

Specialized Industrial Uses

Additional industrial applications include:

  • Functioning as cationic emulsifying agents in various formulations

  • Serving as cationic collectors for ore flotation in mining processes

  • Acting as a chelating agent for metal ions in industrial solutions

  • Performing as a curing agent for urethane systems

Research Applications in Pharmaceutical Science

Recent research has explored the potential of Bis(hexamethylene)triamine in pharmaceutical applications, particularly in antimicrobial research:

Antibacterial Development

A significant study demonstrated that Bis(hexamethylene)triamine could serve as an effective backbone for developing novel antibacterial compounds. By conjugating the central secondary amino group with various long-chain fatty acids and attaching cationic amino acids to the terminal amines, researchers created compounds with remarkable antibacterial properties .

The optimized compound, a dodecanoyl analogue with lysine groups and Bis(hexamethylene)triamine as the backbone, demonstrated:

  • High activity against both Gram-positive and Gram-negative bacteria at low concentrations (MIC ranged between 3.1 and 6.3 μg/mL)

  • Low toxicity toward mammalian cells (HC50 = 890 μg/mL and EC50 against HEK = 85 μg/mL)

  • Ability to kill metabolically inactive bacterial cells

  • Efficacy in eradicating preformed biofilms of Methicillin-resistant Staphylococcus aureus (MRSA)

In Vivo Efficacy

The antibacterial compounds based on Bis(hexamethylene)triamine showed exceptional effectiveness in animal models:

  • Reduced MRSA burden by approximately 4 log units in a mouse model of skin infection at a dose of 40 mg/kg

  • Demonstrated no skin toxicity even at doses as high as 200 mg/kg

  • Achieved 85% reduction in MRSA burden in an ex vivo model of human skin infection

These findings highlight the potential of Bis(hexamethylene)triamine derivatives for addressing antibiotic resistance, a critical global health challenge.

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